![molecular formula C11H15N3O2S B1683814 Verdiperstat CAS No. 890655-80-8](/img/structure/B1683814.png)
Verdiperstat
Übersicht
Beschreibung
Verdiperstat, also known as AZD3241 and BHV-3241, is a small molecule that acts as an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . The hypothesized mechanism of action of verdiperstat includes reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . Verdiperstat has been tested in a mouse model of multiple system atrophy (MSA), a rare and rapidly progressing α-synucleinopathy .
Molecular Structure Analysis
Verdiperstat’s chemical name is 1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one . Its molecular formula is C11H15N3O2S . Verdiperstat belongs to the class of organic compounds known as pyrrolopyrimidines, which consist of a pyrrole ring fused to a pyrimidine .Physical And Chemical Properties Analysis
Verdiperstat has a molecular weight of 253.32 . It is a potent, selective, brain-permeable inhibitor of MPO .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
In Alzheimer’s disease research, Verdiperstat is being investigated for its role in inhibiting myeloperoxidase (MPO), an enzyme associated with oxidative stress and neuroinflammation, which are key factors in the development of Alzheimer’s disease. The G-463A polymorphism in the promoter region of the MPO gene has been inconsistently associated with the risk of Alzheimer’s disease, and Verdiperstat’s inhibition of MPO is a point of interest in this context .
Neuroinflammatory Conditions
Verdiperstat’s mechanism as a potent, selective, brain-permeable inhibitor of MPO positions it as a potential therapeutic agent for various neuroinflammatory conditions. By targeting MPO, Verdiperstat may help reduce the oxidative damage and inflammation that contribute to the pathology of these conditions .
Semantic Variant Primary Progressive Aphasia (svPPA)
The drug is currently under investigation in a phase 1 trial named Veri-T for patients with Semantic Variant Primary Progressive Aphasia (svPPA) due to Frontotemporal Lobar Degeneration with TDP-43 Pathology (FTLD-TDP). This study aims to assess the safety, tolerability, preliminary efficacy, and pharmacokinetics and pharmacodynamics of oral Verdiperstat in this patient population .
Coronary Artery Disease Risk
Although not directly an application of Verdiperstat, research has found that individuals with the -463A allele in the promoter region of the MPO gene, which Verdiperstat inhibits, were at a decreased risk of coronary artery disease but only in Chinese populations. This suggests a potential indirect application of Verdiperstat in understanding genetic risk factors for coronary artery disease .
Wirkmechanismus
Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .
Target of Action
Verdiperstat is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .
Mode of Action
The hypothesized mechanism of action of Verdiperstat involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, Verdiperstat may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .
Biochemical Pathways
The inhibition of MPO by Verdiperstat can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with Verdiperstat reduced microglial activation, α-synuclein aggregation, and neurodegeneration .
Pharmacokinetics
Verdiperstat is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .
Result of Action
The molecular and cellular effects of Verdiperstat’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, Verdiperstat was reported to dose-proportionally reduce MPO activity in plasma .
Zukünftige Richtungen
Verdiperstat has entered a phase 3 trial for the treatment of multiple system atrophy (MSA), with a new drug application submission on the agenda for late 2021 . The goal of the M-STAR study is to determine whether verdiperstat can reduce MSA disease progression . Ongoing analyses of subgroups and biomarkers may provide further insight into the effects of MPO inhibition with verdiperstat on neurodegeneration in MSA .
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCUZCRPIMVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verdiperstat | |
CAS RN |
890655-80-8 | |
Record name | Verdiperstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verdiperstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 890655-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERDIPERSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.